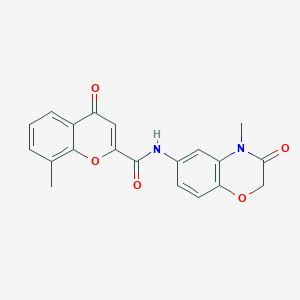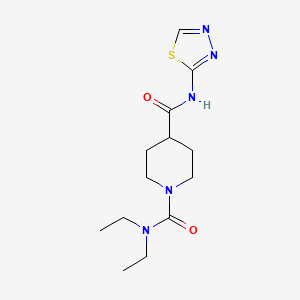
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a methoxyphenyl group in its structure suggests that it might exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: This step might involve benzylation reactions using benzyl halides.
Methoxylation: The methoxy group can be introduced through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The piperazine ring is known to interact with various neurotransmitter receptors, suggesting potential effects on the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-benzylpiperazin-1-yl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: Lacks the oxoethyl group.
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: Has a methyl group instead of a benzyl group.
Uniqueness
The unique combination of the benzylpiperazine moiety and the methoxyphenyl group in 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one might confer distinct pharmacological properties, such as higher affinity for certain receptors or improved metabolic stability.
Propriétés
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-31-21-9-5-8-20(16-21)22-10-11-23(29)28(25-22)18-24(30)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-11,16H,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHCYYBMYGVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide](/img/structure/B4504354.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B4504359.png)

![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-3-piperidinecarboxamide](/img/structure/B4504377.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504388.png)
![1-[2-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)ethyl]-2-pyrrolidinone](/img/structure/B4504393.png)

![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4504418.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4504422.png)
![2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4504425.png)
![4-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B4504430.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4504439.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4504447.png)
